molecular formula C12H11NO5 B579733 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione CAS No. 19244-22-5

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Cat. No.: B579733
CAS No.: 19244-22-5
M. Wt: 249.222
InChI Key: HLQRSZCCNPGNON-UHFFFAOYSA-N
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Description

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is an organic compound with the molecular formula C11H9NO5 It is characterized by the presence of a nitrophenyl group attached to an oxane-2,6-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione typically involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the oxane-2,6-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxane-2,6-dione ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(3-nitrophenyl)oxane-2,6-dione
  • 4-Methyl-4-(2-nitrophenyl)oxane-2,6-dione
  • 4-Methyl-4-(4-aminophenyl)oxane-2,6-dione

Uniqueness

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the oxane-2,6-dione ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-4-(4-nitrophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-12(6-10(14)18-11(15)7-12)8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRSZCCNPGNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697957
Record name 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19244-22-5
Record name 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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